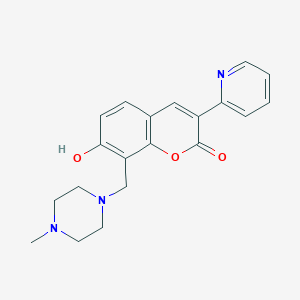

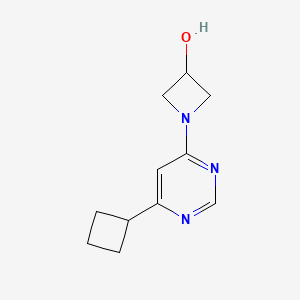

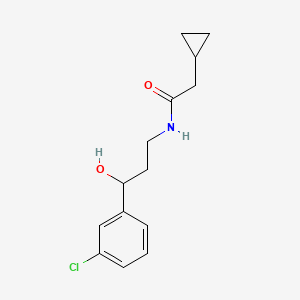

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex piperidines, such as 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, can be approached through the use of donor-acceptor cyclopropanes and cyclobutanes. A study has demonstrated a synthetic procedure that utilizes 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid to convert these cyclopropanes or cyclobutanes into 2-unsubstituted pyrrolidines and piperidines. This method is reported to be tolerant of a variety of functional groups and can achieve yields up to 93%, indicating a high efficiency for the synthesis of such ring systems under mild conditions .

Molecular Structure Analysis

For compounds similar to 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, experimental and theoretical studies have been conducted to understand their molecular structure. Techniques such as IR, NMR, UV spectra, and X-ray diffraction methods are employed to characterize the synthesized compounds. Additionally, computational methods like Density Functional Theory (DFT) with B3LYP/6-31G(d) and B3LYP/6-311G(d, p) basis sets are used to optimize the structure and predict various properties such as vibrational assignments, chemical shifts, and molecular orbital energies. The molecular electrostatic potential maps and thermodynamic properties, including ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness, are also investigated. Time-dependent TD-DFT approach is applied to measure the electronic properties HOMO and LUMO energies. The experimental results are found to be in good agreement with the theoretical calculations, which is crucial for the validation of the molecular structure analysis .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone are not detailed in the provided papers, the general approach to synthesizing related compounds involves the reaction of donor-acceptor cyclopropanes with triazinanes. This reaction likely proceeds through a ring-opening mechanism followed by cyclization to form the piperidine ring. The presence of a Lewis acid such as MgI2 is essential to facilitate the reaction, and the process is compatible with various functional groups, which suggests that the compound could potentially undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can be extensively analyzed using both experimental and theoretical methods. The single crystal structure can be determined using X-ray diffraction, which provides information on the crystalline system and space group. The compound's vibrational modes, chemical shifts, and molecular orbital energies are elucidated through IR, NMR, and UV-Visible spectroscopy, complemented by DFT calculations. The electronic properties, including HOMO and LUMO energies, are assessed using the TD-DFT approach. These analyses contribute to a comprehensive understanding of the compound's reactivity, stability, and potential applications .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Drug Metabolism

The biotransformation of Prasugrel, an antiplatelet agent, involves processes that can be linked to the structural motifs similar to the query compound. Studies have demonstrated the involvement of cytochrome P450 enzymes in the metabolic activation of Prasugrel to its active metabolites, highlighting the importance of these pathways in the pharmacological activity of such compounds Rehmel et al., 2006; Williams et al., 2008.

Synthetic Applications in Organic Chemistry

Compounds with structures incorporating cyclopropyl and pyridinyl moieties have been used in diverse synthetic applications. For instance, 1-Piperidino-1-trimethylsilyloxycyclopropane, derived from 3-chloropropionic acid, showcases the utility of cyclopropyl-containing compounds in synthesizing cyclopropanone equivalents, which are pivotal in forming various heterocyclic compounds such as pyrroles and pyrrolizidines Wasserman et al., 1989.

Antimicrobial and Antiviral Activities

Research into compounds similar to the query chemical has also explored their potential antimicrobial and antiviral activities. For example, the synthesis and evaluation of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been investigated for their antiviral activities, demonstrating the medicinal chemistry applications of these compounds Attaby et al., 2006.

Catalytic and Synthetic Methodologies

The structural motifs present in the query compound find applications in catalysis and synthetic methodologies. For instance, three-component reactions involving cyclopropenes and (benzo)pyridines have been developed to synthesize ethanones with high functional group tolerance, showcasing the versatility of cyclopropyl-containing compounds in complex transformations Nechaev et al., 2020.

Propiedades

IUPAC Name |

2-cyclopropyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(10-12-3-4-12)17-9-1-2-14(11-17)19-13-5-7-16-8-6-13/h5-8,12,14H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERTUWUVBVHVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)

![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)